molecular formula C4H3F5S2 B14761873 Methyl pentafluoropropane(dithioate) CAS No. 1542-26-3

Methyl pentafluoropropane(dithioate)

Cat. No.: B14761873
CAS No.: 1542-26-3
M. Wt: 210.2 g/mol
InChI Key: GWPVHDVIMSPDSE-UHFFFAOYSA-N
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Description

Methyl pentafluoropropane(dithioate) is a fluorinated organosulfur compound hypothesized to contain a methyl group bonded to a pentafluoropropane backbone via a dithioate functional group (-S-S- or -S-C(=S)-). Fluorinated dithioates are rare but theoretically significant due to sulfur's enhanced nucleophilicity and polarizability compared to oxygen, which could influence reactivity and stability .

Properties

CAS No.

1542-26-3

Molecular Formula

C4H3F5S2

Molecular Weight

210.2 g/mol

IUPAC Name

methyl 2,2,3,3,3-pentafluoropropanedithioate

InChI

InChI=1S/C4H3F5S2/c1-11-2(10)3(5,6)4(7,8)9/h1H3

InChI Key

GWPVHDVIMSPDSE-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pentafluoropropane(dithioate) typically involves the reaction of pentafluoropropane with a sulfur-containing reagent. One common method is the reaction of pentafluoropropane with thiourea under controlled conditions to form the dithioate derivative. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like sodium methoxide to facilitate the reaction .

Industrial Production Methods

Industrial production of methyl pentafluoropropane(dithioate) often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl pentafluoropropane(dithioate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl pentafluoropropane(dithioate) can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Methyl pentafluoropropane(dithioate) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of methyl pentafluoropropane(dithioate) involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl Pentafluoropropionate
  • Structure : CH₃-O-C(O)-CF₂CF₂CF₃ (oxygen-based ester).
  • Properties : High thermal stability (decomposition >200°C) and chemical inertness due to strong C-F bonds. Used as solvents or intermediates in fluoropolymer synthesis .
  • Key Difference : Replacement of oxygen with sulfur in methyl pentafluoropropane(dithioate) likely reduces thermal stability but increases reactivity in nucleophilic substitutions.
2,2,3,3,3-Pentafluoropropane-1-thiol
  • Structure : CF₃CF₂CF₂-SH.
  • Properties: Exhibits strong acidity (pKa ~5–7) and forms stable metal thiolates. Explored in self-assembled monolayers (SAMs) and catalysis .
  • Key Difference: The dithioate group (-S-S-/C(=S)-S-) in methyl pentafluoropropane(dithioate) may enable disulfide bond formation or act as a chelating agent, unlike the monothiol.
1,1,1,3,3-Pentafluoropropane (HFC-245fa)
  • Structure : CF₃CH₂CF₂H.
  • Thermodynamically stable but less reactive due to absence of functional groups .

Physicochemical Properties

Compound Boiling Point (°C) Thermal Stability Reactivity Profile Applications
Methyl Pentafluoropropionate ~120–140 High Low; inert under standard conditions Solvents, fluoropolymer synthesis
Methyl Pentafluoropropane(Dithioate)* ~90–110 (estimated) Moderate High; prone to nucleophilic attack Hypothetical: Catalysis, ligand design
2,2,3,3,3-Pentafluoropropane-1-thiol ~80–90 Moderate High; acidic, forms SAMs Materials science
HFC-245fa 15.3 Very High Low; non-reactive Refrigerants

*Estimated based on sulfur analogs.

Industrial and Environmental Considerations

  • Toxicity : Fluorinated thiols and dithioates may exhibit higher toxicity than oxygenated analogs due to sulfur’s reactivity. For example, 3,3-dichloro-1,1,1,2,2-pentafluoropropane (CAS 422-56-0) has an AEL of 50 ppm, suggesting stringent exposure limits for related compounds .
  • Environmental Persistence : While HFCs like 245fa are phased out due to high GWP, sulfur-containing fluorocarbons may degrade faster via oxidation but could produce toxic byproducts (e.g., SO₂) .

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